N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: is an organic compound that features a boronic ester group
Mechanism of Action
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can form boronate complexes with diols in biological systems, which may influence the function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of diols can affect the reactivity of boronic acids and their esters. Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as Suzuki coupling, which is widely used in organic synthesis. The boron atom in the dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. This compound’s ability to form stable complexes with biomolecules enhances its utility in biochemical research .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it may inhibit or activate certain kinases, thereby altering phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic residues in enzymes or proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA or RNA, affecting gene expression and transcriptional regulation. The precise molecular interactions depend on the specific target biomolecule and the cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-N′-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Uniqueness
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is unique due to its specific structural features, which include a boronic ester group attached to a dimethylamino-substituted phenyl ring. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOWYCATLFSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396657 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909391-56-6 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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